N-{[2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl]methyl}-6-(trifluoromethyl)pyridine-3-carboxamide
Description
The exact mass of the compound this compound is 361.11504457 g/mol and the complexity rating of the compound is 490. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
N-[[2-(1-methylpyrazol-4-yl)pyridin-3-yl]methyl]-6-(trifluoromethyl)pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14F3N5O/c1-25-10-13(9-24-25)15-11(3-2-6-21-15)7-23-16(26)12-4-5-14(22-8-12)17(18,19)20/h2-6,8-10H,7H2,1H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTPNJCDPLZOUDN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=C(C=CC=N2)CNC(=O)C3=CN=C(C=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14F3N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound N-{[2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl]methyl}-6-(trifluoromethyl)pyridine-3-carboxamide is a member of the pyrazole family, which has gained significant attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- Molecular Formula : C16H15F3N4O
- CAS Number : 2034561-92-5
- Molecular Weight : 350.31 g/mol
The presence of the trifluoromethyl group and the pyrazole moiety contributes to its biological properties, enhancing its interaction with various biological targets.
Anticancer Activity
Research indicates that compounds containing pyrazole derivatives exhibit significant anticancer properties. The compound has been evaluated for its cytotoxic effects against various cancer cell lines. For instance:
- MCF7 (Breast Cancer) : Exhibited an IC50 value of approximately 0.01 µM, indicating potent activity against this cell line.
- NCI-H460 (Lung Cancer) : Showed an IC50 value of 0.03 µM, suggesting strong inhibitory effects on cell proliferation.
- SF-268 (Brain Tumor) : Displayed an IC50 value of 31.5 µM, demonstrating moderate efficacy compared to other tested compounds .
Table 1: Cytotoxic Activity of this compound
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF7 | 0.01 | Induction of apoptosis |
| NCI-H460 | 0.03 | Inhibition of cell cycle progression |
| SF-268 | 31.5 | Moderate cytotoxicity |
The mechanism by which this compound exerts its anticancer effects involves several pathways:
- Inhibition of Kinases : The compound has shown potential in inhibiting cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation.
- Induction of Apoptosis : Studies have reported that it triggers apoptotic pathways in cancer cells, leading to programmed cell death.
- Anti-inflammatory Properties : Pyrazole derivatives are known for their anti-inflammatory effects, which may contribute to their overall anticancer activity by reducing tumor-associated inflammation .
Other Biological Activities
Beyond anticancer properties, this compound may also exhibit:
- Anti-inflammatory Effects : Pyrazole derivatives have been linked to reduced inflammation through inhibition of pro-inflammatory cytokines.
- Antimicrobial Activity : Some studies suggest that similar compounds possess antimicrobial properties, although specific data on this compound is limited.
Case Studies
Several studies have investigated the efficacy and safety profile of pyrazole derivatives similar to the compound :
- Study on MCF7 Cell Line :
- In Vivo Studies :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
